N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]ethanamine;hydrochloride
Description
N-[(1-Ethyl-5-fluoropyrazol-4-yl)methyl]ethanamine hydrochloride is a pyrazole-derived ethanamine compound with a fluorine substituent at the 5-position of the pyrazole ring and an ethyl group at the 1-position. The hydrochloride salt enhances its solubility and stability.
Properties
Molecular Formula |
C8H15ClFN3 |
|---|---|
Molecular Weight |
207.67 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H14FN3.ClH/c1-3-10-5-7-6-11-12(4-2)8(7)9;/h6,10H,3-5H2,1-2H3;1H |
InChI Key |
SBUXKJYEAYNIBB-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(N(N=C1)CC)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]ethanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclization of appropriate precursors, such as hydrazines and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of the Ethyl and Fluorine Substituents: The ethyl group is introduced via alkylation reactions, while the fluorine atom is incorporated using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Ethanamine Side Chain: The ethanamine side chain is attached through nucleophilic substitution reactions, where the pyrazole derivative reacts with an appropriate alkyl halide or tosylate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]ethanamine;hydrochloride follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions, such as catalytic hydrogenation, can be employed to reduce the pyrazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst
Substitution: Alkyl halides, tosylates, or other electrophiles
Major Products Formed
Oxidation: Hydroxylated pyrazole derivatives
Reduction: Reduced pyrazole derivatives
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Findings and Implications
Structural Flexibility : Substitution on the pyrazole ring (e.g., fluorine, ethyl, methyl) modulates electronic and steric properties, impacting receptor binding and metabolic stability.
Salt Forms : Hydrochloride salts improve solubility, critical for bioavailability in drug candidates.
Pharmacological Potential: While NBOMe compounds are psychoactive, pyrazole-ethanamine derivatives may exhibit safer profiles due to reduced hallucinogenic receptor affinity .
Synthetic Feasibility : Analogous pyrazole syntheses () suggest feasible routes for the target compound using coupling agents like EDCI/HOBt .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
